molecular formula C19H22N4 B4423937 2-[(4-benzyl-1-piperazinyl)methyl]imidazo[1,2-a]pyridine

2-[(4-benzyl-1-piperazinyl)methyl]imidazo[1,2-a]pyridine

Cat. No. B4423937
M. Wt: 306.4 g/mol
InChI Key: ANUSYFKYDDTCOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-benzyl-1-piperazinyl)methyl]imidazo[1,2-a]pyridine, also known as JP-1302, is a synthetic compound that has been studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 2-[(4-benzyl-1-piperazinyl)methyl]imidazo[1,2-a]pyridine is not fully understood. However, it has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases cAMP levels, which can lead to various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anxiolytic (anti-anxiety) effects in animal models. In addition, this compound has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2-[(4-benzyl-1-piperazinyl)methyl]imidazo[1,2-a]pyridine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been shown to have potent anticancer activity in vitro and anxiolytic effects in animal models. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects in vivo have not been extensively studied.

Future Directions

There are several future directions for research on 2-[(4-benzyl-1-piperazinyl)methyl]imidazo[1,2-a]pyridine. One area of research could be to further investigate its mechanism of action and its effects in vivo. Another area of research could be to study its potential use in combination with other anticancer drugs or anxiolytic agents. Additionally, further studies could be conducted to explore its potential use in other disease states, such as inflammatory disorders.

Scientific Research Applications

2-[(4-benzyl-1-piperazinyl)methyl]imidazo[1,2-a]pyridine has been studied for its potential use in various scientific research applications. It has been shown to have anticancer activity in vitro against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use in treating neuropathic pain and anxiety disorders.

properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4/c1-2-6-17(7-3-1)14-21-10-12-22(13-11-21)15-18-16-23-9-5-4-8-19(23)20-18/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUSYFKYDDTCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.